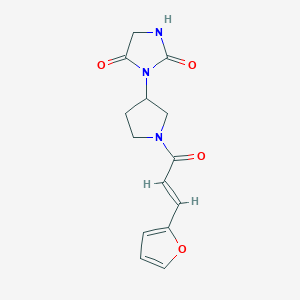

(E)-3-(1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-12(4-3-11-2-1-7-21-11)16-6-5-10(9-16)17-13(19)8-15-14(17)20/h1-4,7,10H,5-6,8-9H2,(H,15,20)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAVTKLIXUZZHN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 289.291 g/mol. The compound features a unique combination of functional groups, including an imidazolidine ring and a furan moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may modulate enzyme activity, influence receptor signaling pathways, or affect cellular processes such as apoptosis and proliferation. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act as a modulator for certain receptors involved in inflammation and cancer.

- Cell Cycle Arrest : Research suggests that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating effective growth inhibition.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens:

These studies suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in 2020 demonstrated that treatment with the compound led to a significant reduction in cell viability in MDA-MB-231 cells, with a mechanism involving apoptosis induction confirmed through flow cytometry analysis .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against E. coli and S. aureus, reporting an MIC value of 15 µg/mL for E. coli and 20 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The furan-2-yl group in the target compound and ’s derivative provides aromaticity and moderate polarity, whereas fluorine in ’s compound increases electronegativity and metabolic stability.

- Reactive Groups : The (E)-acryloyl group in the target compound is a Michael acceptor, while the alkyne in ’s compound enables bioorthogonal reactions (e.g., click chemistry).

Q & A

Q. Key Considerations :

- Reaction temperature and solvent polarity significantly affect yields (e.g., reflux in ethanol vs. room temperature in DCM) .

- Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) can enhance efficiency in analogous heterocyclic syntheses .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the (E)-acryloyl configuration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal packing and absolute configuration, critical for comparing with structurally similar compounds (e.g., imidazolidine-dione derivatives) .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (e.g., imidazolidine-dione C=O at ~1750 cm⁻¹) .

Data Interpretation Example :

Discrepancies in carbonyl bond lengths (from XRD) may arise from intermolecular hydrogen bonding, requiring comparison with Cambridge Structural Database entries .

Advanced: How can catalytic systems be optimized to enhance the efficiency of key synthetic steps?

Answer:

- Heterogeneous Catalysis : Use Fe₂O₃@SiO₂/In₂O₃ to improve acryloylation yields (e.g., from 65% to 85% in analogous reactions) via enhanced surface area and Lewis acid activity .

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining selectivity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor imidazolidine-dione formation, while non-polar solvents stabilize intermediates .

Validation :

Monitor reaction progress via TLC or in-situ FTIR. Compare turnover frequency (TOF) and catalyst recyclability .

Advanced: What experimental approaches resolve contradictions in reported biological activity data for related compounds?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., furan vs. phenyl groups) and assess antimicrobial activity via MIC assays .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like bacterial enzymes, explaining variability in potency .

- Dose-Response Curves : Quantify EC₅₀ values under standardized conditions (pH, temperature) to minimize assay-dependent discrepancies .

Case Study :

Contradictory MIC values for pyrazole-triazole hybrids were resolved by controlling bacterial strain passaging and culture media composition .

Advanced: What strategies are recommended for elucidating the environmental stability and degradation pathways of this compound?

Answer:

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–10) at 25–50°C, monitoring degradation via HPLC. The furan ring’s susceptibility to oxidation is a key focus .

- Photolysis Experiments : Use UV-Vis light (λ = 254–365 nm) to simulate sunlight exposure; quantify byproducts via LC-MS .

- Ecotoxicology Assays : Assess effects on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ and bioaccumulation potential .

Data Integration :

Compare abiotic degradation rates with microbial metabolism studies (e.g., soil microcosms) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.